3-Amino-3-(4-methylcyclohexyl)propan-1-ol
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Overview
Description
3-Amino-3-(4-methylcyclohexyl)propan-1-ol is a member of the class of propanolamines. It is characterized by a propane backbone with a hydroxy substituent at the first carbon and an amino substituent at the third carbon, making it both a primary amine and a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with an appropriate aldehyde or ketone, followed by reduction. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(4-methylcyclohexyl)propanal, while reduction could produce 3-(4-methylcyclohexyl)propan-1-amine .
Scientific Research Applications
3-Amino-3-(4-methylcyclohexyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
- 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride
Uniqueness
3-Amino-3-(4-methylcyclohexyl)propan-1-ol is unique due to its specific structural features, such as the presence of a methyl group on the cyclohexyl ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H21NO |
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Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-3-(4-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
GLPDVTFNGSUEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(CCO)N |
Origin of Product |
United States |
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